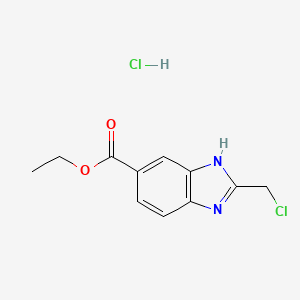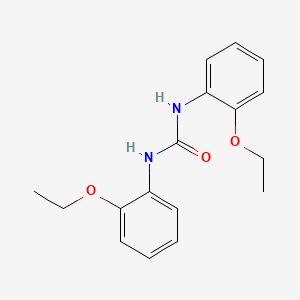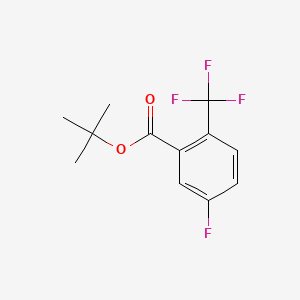
2-Cyclopropyl-1-(4-methylphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-1-(4-methylphenyl)ethan-1-one is an organic compound with the molecular formula C12H14O It is a ketone characterized by a cyclopropyl group attached to an ethanone moiety, which is further substituted with a 4-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(4-methylphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclopropyl methyl ketone and 4-methylbenzyl chloride.
Grignard Reaction: The cyclopropyl methyl ketone undergoes a Grignard reaction with 4-methylbenzyl chloride in the presence of magnesium and anhydrous ether to form the intermediate compound.
Oxidation: The intermediate compound is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Cyclopropyl-1-(4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), and sulfonating agents (SO3/H2SO4).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Nitro, chloro, or sulfonyl derivatives of the aromatic ring.
科学研究应用
2-Cyclopropyl-1-(4-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 2-Cyclopropyl-1-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the cyclopropyl and aromatic groups contribute to the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 1-Cyclopropyl-2-(2-methylphenyl)ethan-1-one
- 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-one
- 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-one
Uniqueness
2-Cyclopropyl-1-(4-methylphenyl)ethan-1-one is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in biological activity, making it a compound of interest for further research and development.
属性
分子式 |
C12H14O |
|---|---|
分子量 |
174.24 g/mol |
IUPAC 名称 |
2-cyclopropyl-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C12H14O/c1-9-2-6-11(7-3-9)12(13)8-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3 |
InChI 键 |
JBGVKJVTILEZNJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)CC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B13462063.png)
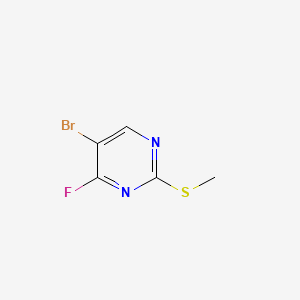
![{1,1-Difluorospiro[2.3]hexan-5-yl}methanethiol](/img/structure/B13462074.png)
![2-Azaspiro[3.3]heptan-5-ol, 4-methylbenzene-1-sulfonic acid](/img/structure/B13462077.png)

![Tert-butyl 1-carbamoyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13462085.png)
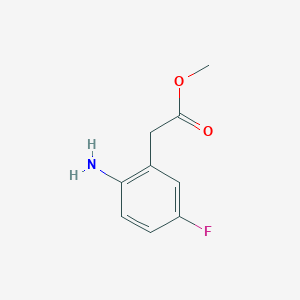
![exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13462098.png)
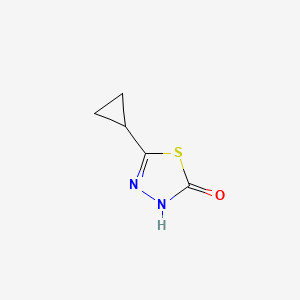
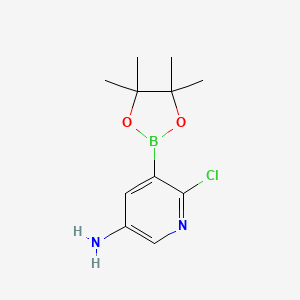
![tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13462129.png)
